2-Fluoro-4-formyl-3-methylbenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-fluoro-4-formyl-3-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
WMMNDHMCAGETRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)C=O |
Origin of Product |
United States |
The Strategic Value of Multifunctionalized Fluorinated Benzoic Acid Derivatives
Multifunctionalized fluorinated benzoic acid derivatives are organic compounds that feature a benzoic acid core substituted with both a fluorine atom and at least one other functional group. This combination of a carboxylic acid, a fluorine atom, and other reactive moieties on a benzene (B151609) ring creates a molecular scaffold with immense potential in various scientific domains.
The inclusion of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, for instance, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. nih.govmdpi.com Fluorinated benzoic acids, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and central nervous system disorder treatments. mdpi.compreprints.org
In the realm of materials science, the unique electronic properties of the carbon-fluorine bond are leveraged to create advanced polymers, liquid crystals, and other functional materials with enhanced thermal stability and specific electronic characteristics. nih.govrsc.org The benzoic acid functionality, on the other hand, provides a convenient handle for polymerization and for anchoring the molecule to surfaces or incorporating it into larger molecular architectures. The presence of additional functional groups further expands the synthetic possibilities, allowing for the construction of complex, highly functionalized molecules.
A Closer Look at 2 Fluoro 4 Formyl 3 Methylbenzoic Acid: Structure and Potential
While specific research on 2-Fluoro-4-formyl-3-methylbenzoic acid is not yet widely published, its structure suggests significant potential as a versatile building block in organic synthesis. The molecule combines the key features of a fluorinated benzoic acid with a strategically placed formyl (aldehyde) and methyl group.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C9H7FO3 |
| Molecular Weight | 182.15 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 182.03792 g/mol |
| Monoisotopic Mass | 182.03792 g/mol |
| Topological Polar Surface Area | 54.4 Ų |
| Heavy Atom Count | 13 |
| Complexity | 255 |
Note: The data in this table is based on computational predictions and has not been experimentally verified.
The presence of the formyl group opens up a vast array of synthetic transformations. Aldehydes are versatile intermediates that can participate in reactions such as oxidations to carboxylic acids, reductions to alcohols, and the formation of carbon-carbon bonds through aldol (B89426) condensations and Wittig reactions. This functionality, in combination with the carboxylic acid and the fluorine atom, makes this compound a highly attractive starting material for the synthesis of complex, polyfunctional molecules with potential applications in drug discovery and materials science. The methyl group can also influence the molecule's reactivity and solubility.
The Historical Bedrock: Aromatic Fluorination and Formylation
The potential synthesis of 2-Fluoro-4-formyl-3-methylbenzoic acid is built upon a rich history of chemical methodology development, specifically in the areas of aromatic fluorination and formylation.
The introduction of fluorine into aromatic rings has been a long-standing challenge in organic chemistry due to the high reactivity of elemental fluorine. askiitians.com Early methods, such as the Balz-Schiemann reaction developed in 1927, provided a reliable, albeit often harsh, route to fluoroaromatics via the thermal decomposition of diazonium tetrafluoroborates. nih.gov Over the decades, a plethora of new fluorinating agents and methods have been developed, offering milder reaction conditions and greater functional group tolerance. beilstein-journals.orgnih.gov These include electrophilic fluorinating agents like N-fluorosulfonimides and nucleophilic fluorination methods. beilstein-journals.orgnih.govacs.org
Similarly, the formylation of aromatic rings has a storied history. The Gattermann-Koch reaction, discovered in the late 19th century, allowed for the direct formylation of arenes using carbon monoxide and hydrogen chloride in the presence of a catalyst. wikipedia.org Other named reactions, such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, have provided alternative methods for introducing a formyl group onto an aromatic ring, each with its own substrate scope and limitations. wikipedia.orgwikipedia.org The development of these methods has been crucial for the synthesis of aromatic aldehydes, which are important precursors to a wide variety of chemical products. nih.gov
Charting the Unknown: Research Gaps and Opportunities
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inbhavanscollegedakor.org This process involves breaking bonds, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. bhavanscollegedakor.orgrnlkwc.ac.in Functional Group Interconversion (FGI) is another key strategy, where one functional group is converted into another to facilitate a desired disconnection. lkouniv.ac.inrnlkwc.ac.in
Disconnection Approaches for Carboxylic Acid, Aldehyde, and Fluorine Functionalities
For this compound, several logical disconnection points can be identified based on its three key functional groups: the carboxylic acid, the aldehyde (formyl group), and the fluorine atom.
Formyl Group Disconnection : The C-C bond between the aromatic ring and the formyl group can be disconnected. This suggests an electrophilic aromatic substitution, specifically a formylation reaction, on a 2-fluoro-3-methylbenzoic acid precursor.
Carboxylic Acid Disconnection : The C-C bond between the ring and the carboxyl group represents another potential disconnection. This points toward two primary synthetic strategies: the carboxylation of an organometallic precursor or the oxidation of a methyl group. rnlkwc.ac.in
Fluorine Group Disconnection : The C-F bond can be disconnected via FGI. A common method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, itself derived from an aromatic amine. guidechem.com
These primary disconnections suggest several potential synthetic routes, the feasibility of which depends on the regiochemical control exerted by the substituents at each step.
Table 1: Retrosynthetic Disconnection Strategies
| Disconnection | Precursor Molecule | Forward Reaction |
|---|---|---|
| C(aryl)-CHO | 2-Fluoro-3-methylbenzoic acid | Formylation |
| C(aryl)-COOH | 1-Halo-2-fluoro-3-methyl-4-(protected formyl)benzene | Carboxylation |
| C(aryl)-COOH | 2-Fluoro-4-formyl-1,3-dimethylbenzene | Side-chain Oxidation |
| C(aryl)-F | 2-Amino-4-formyl-3-methylbenzoic acid | Sandmeyer/Balz-Schiemann Reaction |
Approaches to Introducing the Benzoic Acid Moiety
The introduction of the carboxylic acid function is a critical step in the synthesis. The choice of method often depends on the availability of starting materials and the compatibility of the reagents with other functional groups present on the molecule.
Carboxylation of Aromatic Precursors
Carboxylation involves the reaction of an organometallic intermediate with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid. A common approach involves the formation of a Grignard or organolithium reagent from an aryl halide.
For instance, a plausible precursor such as 4-bromo-3-fluoro-2-methylbenzaldehyde (B6314907) could be treated with magnesium to form a Grignard reagent or with an organolithium reagent like n-butyllithium at low temperatures. guidechem.com This organometallic species would then be reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the target benzoic acid. guidechem.com
Another advanced method is the direct carboxylation of arenes mediated by Lewis acids, such as aluminum tribromide (AlBr₃), in the presence of silyl (B83357) chlorides, which can activate CO₂. acs.org This approach could potentially carboxylate a suitably substituted fluorotoluene derivative directly.
Oxidation of Methyl or Other Alkyl Side Chains to Carboxylic Acid
The oxidation of a methyl group attached to an aromatic ring is a fundamental transformation for synthesizing benzoic acids. rnlkwc.ac.inlibretexts.org This method is particularly effective when the benzylic position is activated by the aromatic ring. libretexts.org Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions (Jones' reagent). guidechem.comrsc.org
In the context of synthesizing this compound, a potential precursor would be 2-fluoro-4-formyl-1,3-dimethylbenzene. The challenge in this approach lies in the selective oxidation of one of the two methyl groups. The reaction conditions would need to be carefully controlled to avoid over-oxidation or oxidation of the aldehyde group. Often, the aldehyde would need to be protected as an acetal (B89532) before carrying out the oxidation of the methyl group.
Table 2: Comparison of Methods for Introducing the Benzoic Acid Moiety
| Method | Starting Material Example | Reagents | Key Considerations |
|---|
| Carboxylation | 4-Bromo-3-fluoro-2-methylbenzaldehyde (protected) | 1. Mg or n-BuLi 2. CO₂ 3. H₃O⁺ | Requires a halogenated precursor; aldehyde group needs protection to prevent reaction with the organometallic intermediate. | | Side-Chain Oxidation | 2-Fluoro-4-formyl-1,3-dimethylbenzene (protected) | KMnO₄ or CrO₃/H₂SO₄ | Risk of over-oxidation; potential for reaction with other sensitive groups; may require protection of the aldehyde. libretexts.org |
Regioselective Introduction of the Formyl Group
The introduction of the aldehyde function onto the aromatic ring is typically achieved through a formylation reaction. The regioselectivity of this reaction is dictated by the electronic and steric effects of the substituents already present on the ring.
Vilsmeier-Haack Formylation Strategies for Substituted Aromatics
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgijpcbs.com The reaction employs a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). wikipedia.org These reagents react to form a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile in the subsequent aromatic substitution. wikipedia.orgchemistrysteps.com The resulting iminium ion is hydrolyzed during workup to yield the final aldehyde. chemistrysteps.com
For the synthesis of this compound, the Vilsmeier-Haack reaction would likely be performed on 2-fluoro-3-methylbenzoic acid. The success and regiochemical outcome of this step are governed by the directing effects of the three substituents on the ring.
-COOH (Carboxyl group) : A deactivating and meta-directing group.
-F (Fluoro group) : A deactivating but ortho-, para-directing group.
-CH₃ (Methyl group) : An activating and ortho-, para-directing group.
The Vilsmeier reagent is a relatively weak electrophile and the reaction works best on activated aromatic systems. chemistrysteps.com The presence of two deactivating groups (-COOH and -F) presents a significant challenge. However, the activating methyl group may provide sufficient reactivity. The final position of formylation will be a balance of these competing effects. The desired substitution is at the C-4 position, which is para to the activating methyl group. This position is sterically accessible and electronically favored by the most powerful activating group on the ring, making this outcome plausible despite the deactivating nature of the other substituents.
Table 3: Analysis of Directing Effects for Formylation of 2-Fluoro-3-methylbenzoic Acid
| Substituent (Position) | Type | Directing Effect | Favored Positions for Electrophilic Attack |
|---|---|---|---|
| -COOH (C1) | Deactivating | meta | 5 |
| -F (C2) | Deactivating | ortho, para | 3 (blocked), 5 |
| -CH₃ (C3) | Activating | ortho, para | 2 (blocked), 4, 6 |
| Combined Effect | Overall Deactivated | Complex | Position 4 is favored by the activating -CH₃ group. Positions 5 and 6 are also influenced by multiple groups. |
Gattermann-Koch Synthesis and Related Methods
The Gattermann-Koch reaction is a classic method for the formylation of aromatic rings, traditionally involving the reaction of an aromatic compound with carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), often with a cuprous chloride (CuCl) co-catalyst. vedantu.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the active electrophile is believed to be the formyl cation ([HCO]⁺). vedantu.comwikipedia.org
While effective for simple arenes and alkylbenzenes, the scope of the Gattermann-Koch reaction has significant limitations. thermofisher.com It is generally not applicable to substrates containing strongly deactivating groups, such as the carboxyl group in benzoic acid. Furthermore, the reaction does not work well with phenol (B47542) or phenol ether substrates. wikipedia.org The use of Gattermann-Koch chemistry for preparing fluorinated benzaldehydes has been largely unexplored, with its application being highly substrate-dependent. google.com Given that the target molecule contains a deactivating carboxyl group, the direct formylation of 2-fluoro-3-methylbenzoic acid using the Gattermann-Koch reaction would be exceptionally challenging and is not considered a viable synthetic route.
A related method, the Gattermann formylation, uses a source of hydrogen cyanide (HCN) and HCl. thermofisher.com A common modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂), making it more practical. thermofisher.com However, like the Gattermann-Koch reaction, this electrophilic substitution would face regioselectivity and reactivity challenges due to the directing effects and deactivating nature of the substituents already present on a potential precursor ring.
Directed Ortho-Metalation (DoM) Coupled with Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of substituted aromatic rings. The methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (such as n-BuLi or s-BuLi), directing deprotonation to a specific adjacent ortho position. organic-chemistry.orgsemanticscholar.org The resulting aryllithium intermediate can then be trapped, or "quenched," with a suitable electrophile to introduce a new substituent with high precision.
The carboxylate group, formed by the initial deprotonation of the carboxylic acid proton, is an effective DMG. organic-chemistry.orgnih.govacs.org For a hypothetical synthesis of this compound, one could envision a precursor such as 2-fluoro-3-methylbenzoic acid. In this scenario, the carboxylate would direct lithiation to one of its ortho positions. However, the presence of the fluoro and methyl groups introduces competing directing effects. The fluorine atom can also act as a directing group. semanticscholar.org The ultimate site of metalation would depend on the relative directing power of the carboxylate versus the fluorine and the specific reaction conditions employed.
Once the aryllithium species is formed at the desired position (C4), it can be quenched with a formylating agent. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF), which, after an aqueous workup, yields the aldehyde functionality. acs.org This DoM approach offers a regiochemically controlled pathway to the target molecule that is often inaccessible through classical electrophilic substitution reactions.
Table 1: Key Reagents in Directed Ortho-Metalation (DoM)
| Reagent Class | Example(s) | Role in Reaction |
| Directing Group | Carboxylate (-COO⁻) | Directs deprotonation to the ortho position. |
| Lithiating Agent | s-BuLi, n-BuLi | Strong base that performs the deprotonation. |
| Formylating Agent | DMF | Electrophile that introduces the -CHO group. |
| Solvent | THF | Aprotic solvent to facilitate the reaction. |
Control of Fluorine Regiochemistry on the Aromatic Ring
Achieving the correct placement of the fluorine atom at the C2 position is a critical challenge in the synthesis of this compound. The regiochemical outcome is dictated by the chosen synthetic strategy, as different methods rely on distinct mechanistic principles.
Electrophilic Fluorination Techniques
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that serves as an "F⁺" source. Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are significantly easier and safer to handle than elemental fluorine. nih.gov The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already on the ring.
In a potential precursor like 4-formyl-3-methylbenzoic acid, the existing substituents would direct the incoming electrophile. The carboxylic acid and formyl groups are electron-withdrawing and act as meta-directors, while the methyl group is an ortho-, para-director. The interplay of these competing effects makes it difficult to selectively introduce a fluorine atom at the C2 position. Therefore, direct electrophilic fluorination of a highly substituted benzoic acid precursor is generally not a feasible strategy for obtaining the desired isomer with high regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Fluorides
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing a fluorine atom. This mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a suitable leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comcore.ac.uk
To synthesize an aryl fluoride (B91410) via SNAr, a fluoride anion (from sources like KF or CsF) acts as the nucleophile, displacing a leaving group such as a nitro (-NO₂) or chloro (-Cl) group. acsgcipr.org The efficiency of fluoride as a leaving group is poor, but its high electronegativity makes the carbon atom it is attached to highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comtotal-synthesis.com For the synthesis of the target compound, this strategy would require a precursor such as 2-chloro-4-formyl-3-methylbenzoic acid, where the chloro group is activated by the ortho-formyl and para-carboxyl groups, facilitating its displacement by a fluoride ion.
Halogen-Exchange Reactions and Balz-Schiemann Variants
Halogen-Exchange (Halex) Reactions: The Halex process is a specific and industrially significant type of SNAr reaction used to convert aryl chlorides or bromides into aryl fluorides. acsgcipr.orgwikipedia.org The reaction typically employs potassium fluoride (KF) at high temperatures in a dipolar aprotic solvent. wikipedia.org As with general SNAr, the reaction is most effective on electron-deficient aromatic systems. acsgcipr.org
Balz-Schiemann Reaction: The Balz-Schiemann reaction is a cornerstone of aryl fluoride synthesis and offers excellent regiochemical control. wikipedia.orgtaylorfrancis.com The process begins with the diazotization of a primary aromatic amine (an aniline (B41778) derivative) using nitrous acid (generated from NaNO₂) in the presence of tetrafluoroboric acid (HBF₄). scientificupdate.com This forms a relatively stable aryldiazonium tetrafluoroborate (B81430) salt, which can often be isolated. scientificupdate.com Subsequent thermal or, in some cases, photochemical decomposition of this salt liberates nitrogen gas and boron trifluoride, yielding the desired aryl fluoride. scientificupdate.comnih.gov
Table 2: Comparison of Fluorination Strategies
| Method | Reagents | Mechanism | Regiocontrol | Key Advantage |
| Electrophilic | Selectfluor® | Electrophilic Substitution | Governed by existing substituents; often poor for complex patterns. | Direct C-H functionalization. |
| SNAr / Halex | KF, CsF | Nucleophilic Addition-Elimination | Excellent; defined by leaving group position. | Works well on electron-poor rings. |
| Balz-Schiemann | 1. NaNO₂, HBF₄2. Heat (Δ) | Diazotization then SN1-like decomposition | Excellent; defined by starting amine position. | Classic, reliable method for specific isomers. wikipedia.orgtaylorfrancis.com |
The key advantage of the Balz-Schiemann reaction is that the position of the fluorine atom is precisely determined by the position of the amino group on the starting material. Therefore, starting with 2-amino-4-formyl-3-methylbenzoic acid would provide a direct and unambiguous route to the target 2-fluoro isomer. Modern variations of this reaction may use other counterions like hexafluorophosphate (B91526) (PF₆⁻) or avoid the isolation of the diazonium salt to improve safety and yield. wikipedia.orgjove.com
Optimization of Reaction Conditions and Yields for the Synthesis of this compound
The preparation of this compound can be envisioned through several synthetic routes. A plausible and efficient approach involves the formylation of a suitable precursor, such as 2-fluoro-3-methylbenzoic acid. The introduction of a formyl group onto the aromatic ring, particularly at the position para to the fluorine atom and ortho to the methyl group, requires careful selection of the formylating agent and reaction conditions to overcome the directing effects of the existing substituents.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), which form the electrophilic Vilsmeier reagent in situ. chemistrysteps.comwikipedia.org The optimization of this reaction for the synthesis of this compound would involve a systematic study of catalyst and solvent effects, as well as a detailed analysis of reaction kinetics and process parameters.
Given the limited availability of direct literature on the synthesis of this specific molecule, the following discussion on optimization is based on established principles of the Vilsmeier-Haack reaction and data from studies on analogous aromatic systems.
The choice of catalyst and solvent is paramount in directing the outcome of the Vilsmeier-Haack formylation. The catalyst, typically a Lewis acid like phosphoryl chloride, activates the formamide to generate the electrophilic Vilsmeier reagent. wikipedia.org The nature and stoichiometry of the catalyst can significantly impact the reaction rate and the formation of byproducts.
The following interactive table presents hypothetical data on the effect of different solvents on the yield of a model Vilsmeier-Haack formylation reaction, illustrating the importance of solvent selection in optimizing the synthesis.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 85 |
| 1,2-Dichloroethane | 10.4 | 8 | 70 |
| Acetonitrile | 37.5 | 6 | 78 |
| Toluene | 2.4 | 12 | 45 |
This table is illustrative and based on general trends observed in Vilsmeier-Haack reactions.
A thorough understanding of the reaction kinetics is essential for the optimization of process parameters such as temperature, reaction time, and reactant concentrations. The Vilsmeier-Haack reaction generally follows second-order kinetics, being first order in both the substrate and the Vilsmeier reagent. rsc.org However, the kinetic order can vary depending on the reactivity of the aromatic substrate. rsc.org
For a substrate like 2-fluoro-3-methylbenzoic acid, the electron-withdrawing nature of the fluorine and carboxyl groups, and the electron-donating nature of the methyl group, will collectively influence its reactivity. The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired side products. Therefore, an optimal temperature profile is necessary to maximize the yield of this compound.
The effect of temperature on the reaction rate constant for a model Vilsmeier-Haack reaction is presented in the interactive table below. This data highlights the exponential dependence of the reaction rate on temperature, as described by the Arrhenius equation.
| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| 40 | 0.005 |
| 50 | 0.012 |
| 60 | 0.028 |
| 70 | 0.065 |
This table is illustrative and based on kinetic studies of Vilsmeier-Haack reactions on substituted aromatics. tandfonline.com
Process parameters such as the mode of addition of reagents and the stirring rate can also influence the reaction by affecting mass and heat transfer. For an exothermic reaction like the formation of the Vilsmeier reagent, slow, controlled addition of phosphoryl chloride to DMF is crucial to maintain the desired reaction temperature and prevent decomposition.
Transformations of the Carboxylic Acid Group
The carboxylic acid group in this compound is a versatile handle for a variety of chemical modifications, including the formation of esters, amides, and acid chlorides, as well as reduction to a benzyl (B1604629) alcohol.
Esterification and Amidation Reactions for Acid Derivatives
The carboxylic acid functionality can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification: The most common method for the synthesis of esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com For this compound, this reaction would yield the corresponding ester derivative.
Table 1: General Fischer Esterification Reaction
| Reactant | Reagent | Product |
| This compound | Alcohol (e.g., Methanol, Ethanol) | Methyl/Ethyl 2-fluoro-4-formyl-3-methylbenzoate |
| Acid Catalyst (e.g., H₂SO₄) |
Amidation: The formation of amides from carboxylic acids can be achieved by direct reaction with an amine. However, this often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species. ibs.re.kr Alternatively, direct condensation can be facilitated by coupling agents. The reaction of this compound with a primary or secondary amine would result in the corresponding N-substituted amide. The reactivity of fluorinated benzoic acids in amidation reactions is a subject of interest in the synthesis of biologically active molecules. nih.gov
Table 2: General Amidation Reaction
| Reactant | Reagent | Product |
| This compound | Amine (e.g., Ammonia, Primary/Secondary Amine) | 2-Fluoro-4-formyl-3-methylbenzamide |
| Coupling Agent (optional) |
Reduction to Benzyl Alcohol and Further Functionalization
The carboxylic acid group can be reduced to a primary alcohol, which can then serve as a precursor for further chemical modifications. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. The resulting benzyl alcohol can be further functionalized, for instance, through etherification or by conversion to a benzyl halide for subsequent nucleophilic substitution reactions.
Formation of Acid Chlorides and Subsequent Coupling Reactions
A common strategy to enhance the reactivity of the carboxylic acid group is its conversion to an acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 2-fluoro-4-formyl-3-methylbenzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. This two-step process of forming the acid chloride followed by a coupling reaction is often more efficient than the direct conversion of the carboxylic acid. guidechem.com
Table 3: Formation of Acid Chloride and Subsequent Reactions
| Intermediate | Reagent | Product Class |
| 2-Fluoro-4-formyl-3-methylbenzoyl chloride | Alcohol | Ester |
| Amine | Amide | |
| Organocuprate | Ketone |
Reactivity of the Aldehyde Moiety
The aldehyde group of this compound is susceptible to both oxidation and reduction, providing pathways to dicarboxylic acids, primary alcohols, and amines.
Oxidation to Dicarboxylic Acid
The aldehyde group can be selectively oxidized to a carboxylic acid, resulting in the formation of 2-fluoro-3-methylterephthalic acid. A mild and efficient method for this transformation involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. Research on the oxidation of a similar compound, 3-fluoro-4-formylmethylbenzoate, to 2-fluoro-4-(methoxycarbonyl)benzoic acid demonstrates the feasibility of this reaction. nih.gov The reaction proceeds by the oxidation of the formyl group to a carboxyl group, yielding a dicarboxylic acid derivative. nih.gov
Table 4: Oxidation of the Aldehyde Group
| Reactant | Reagent | Product |
| This compound | Sodium Chlorite (NaClO₂) | 2-Fluoro-3-methylterephthalic acid |
| Chlorine Scavenger |
Reduction to Primary Alcohol and Amines
The aldehyde group can be readily reduced to a primary alcohol or converted to an amine via reductive amination.
Reduction to Primary Alcohol: The selective reduction of the aldehyde in the presence of a carboxylic acid can be achieved using milder reducing agents. The resulting product would be 2-fluoro-4-(hydroxymethyl)-3-methylbenzoic acid. This transformation adds another point of functionality to the molecule for further derivatization.
Reductive Amination: Reductive amination offers a direct route to synthesize amines from aldehydes. mdpi.com This reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction of the imine to the corresponding amine. mdpi.com This process allows for the introduction of a variety of substituents on the nitrogen atom, depending on the amine used in the initial step. This method is widely used in medicinal chemistry for the synthesis of amine derivatives. mdpi.com
Table 5: Reductive Amination of the Aldehyde Group
| Reactant | Reagents | Product |
| This compound | Amine (e.g., Ammonia, Primary Amine) | 4-(Aminomethyl)-2-fluoro-3-methylbenzoic acid |
| Reducing Agent (e.g., NaBH₃CN) |
Nucleophilic Addition Reactions (e.g., Schiff Base Formation, Cyanohydrin Formation)
The aldehyde functional group in this compound is a primary site for nucleophilic addition reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.
Schiff Base Formation: The reaction of the formyl group with primary amines yields Schiff bases, or imines. This condensation reaction is fundamental in the synthesis of various organic compounds and ligands. For instance, the reaction of aminobenzoic acids with aldehydes like 3-formylacetylacetone (B1258551) has been shown to produce stable Schiff bases. wikipedia.org The formation of the C=N double bond is typically characterized by the appearance of a specific vibrational frequency in the infrared spectrum, for example, around 1551 cm⁻¹ for the υ(C=N) azomethine group. khanacademy.org
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. ualberta.cachemistrysteps.com The reaction works best with aldehydes and unhindered ketones. ualberta.ca For a series of substituted benzaldehydes, a positive rho value of +2.3 for the rate of cyanohydrin formation indicates that electron-withdrawing groups on the aromatic ring accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. chegg.com Given the presence of the electron-withdrawing fluorine and carboxylic acid groups, this compound is expected to readily undergo cyanohydrin formation. The resulting cyanohydrin is a valuable synthetic intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-aminoalcohol. chemistrysteps.com
| Reaction Type | Nucleophile | Product Type | Key Features |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Reversible condensation reaction forming a C=N double bond. |
| Cyanohydrin Formation | Cyanide Ion (CN⁻) | Cyanohydrin | Base-catalyzed nucleophilic addition. Product is a versatile synthetic intermediate. |
Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)
Condensation reactions involving the formyl group provide powerful methods for carbon-carbon bond formation, leading to more complex molecular architectures.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid), typically catalyzed by a weak base. wikipedia.org The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org In a related three-component reaction, 4-fluorobenzaldehyde (B137897) undergoes Knoevenagel condensation with β-ketonitriles, which can be followed by a nucleophilic aromatic substitution of the fluorine atom. mdpi.com This suggests that this compound could participate in similar tandem reactions.
Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, whereas non-stabilized ylides lead to (Z)-alkenes. organic-chemistry.org Studies on perfluorohalogenated benzaldehydes have shown that the Wittig reaction can proceed efficiently using an organic base as a mediator. chemrxiv.org Fluoride ions have also been shown to promote the Wittig reaction of aldehydes with α-bromoesters in the presence of a phosphine (B1218219). researchgate.net
Aldol (B89426) Condensation: While the target molecule itself cannot act as the nucleophilic component in a traditional aldol reaction (as it lacks α-hydrogens on the aldehyde), it can act as the electrophilic partner in a crossed or directed aldol condensation with another enolizable aldehyde or ketone. This would lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate.
| Condensation Reaction | Reagent(s) | Product Type | Mechanistic Steps |
| Knoevenagel | Active Methylene Compound, Base | α,β-Unsaturated Compound | Nucleophilic addition followed by dehydration. wikipedia.org |
| Wittig | Phosphorus Ylide | Alkene | Cycloaddition to form an oxaphosphetane intermediate, followed by decomposition. organic-chemistry.org |
| Aldol (Crossed) | Enolizable Aldehyde/Ketone, Base/Acid | β-Hydroxy Carbonyl/α,β-Unsaturated Carbonyl | Nucleophilic addition of an enolate to the aldehyde. |
Reactions Involving the Aromatic Ring and Fluorine Atom
The electronic properties of the aromatic ring in this compound are influenced by the fluorine atom, the formyl group, and the carboxylic acid group. These substituents activate the ring towards certain reactions while directing others.
Nucleophilic Aromatic Substitution Adjacent to Fluorine (SNAr)
The presence of strong electron-withdrawing groups (formyl and carboxyl) ortho and para to the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk The subsequent departure of the fluoride ion, which is a competent leaving group in this context, restores the aromaticity. youtube.comyoutube.com The high electronegativity of fluorine activates the ring towards nucleophilic attack, making it the rate-determining step. masterorganicchemistry.com SNAr reactions on polyfluoroarenes have been shown to proceed with various nucleophiles, including amines and alcohols, often under mild, base-mediated conditions. preprints.orgnih.govacs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) of Halogenated Analogs
While the C-F bond is generally strong, halogenated analogs of this compound, such as a bromo- or iodo-substituted derivative, would be excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide. organic-chemistry.orglibretexts.org It is widely used due to its mild conditions and the low toxicity of the boron reagents. nih.gov For example, the Suzuki coupling of bromobenzoic acids with various aryl boronic acids proceeds in high yields. rsc.org A hypothetical bromo-analog of the target molecule could be coupled with a variety of boronic acids to introduce new aryl or alkyl substituents.
Other common cross-coupling reactions applicable to halogenated analogs include:
Heck Reaction: Couples the aryl halide with an alkene.
Sonogashira Reaction: Couples the aryl halide with a terminal alkyne.
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl halide with an amine.
The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations. nih.govrsc.orgnih.gov
Functionalization of the Methyl Group (e.g., Benzylic Oxidation, Radical Reactions)
The methyl group attached to the aromatic ring is a benzylic position and is thus activated for certain transformations.
Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, such as hot acidic potassium permanganate or sodium dichromate. khanacademy.orgmsu.edu This transformation would convert this compound into a tricarboxylic acid derivative. Milder, more selective oxidation methods could potentially yield a hydroxymethyl or a second formyl group. For example, aerobic oxidation of substituted toluenes can yield carboxylic acids using cobalt catalysts. organic-chemistry.org
Radical Reactions: The benzylic C-H bonds are susceptible to free radical attack. msu.edu Under free radical conditions, for instance, using a radical initiator, the methyl group could undergo halogenation (e.g., bromination with N-bromosuccinimide) to form a benzylic halide. This halide is a versatile intermediate for subsequent nucleophilic substitution or elimination reactions. Free radical reactions on methyl benzoate (B1203000) have been shown to lead to substitution on the aromatic ring or oxidation products. evergreensinochem.com
Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems
The presence of multiple reactive sites in this compound—the aldehyde, the carboxylic acid, the C-F bond, and the benzylic methyl group—raises important questions of chemo- and regioselectivity. The outcome of a reaction will depend on the reagents and conditions employed.
Chemoselectivity: A key challenge is to selectively transform one functional group in the presence of others. For example, reduction of the aldehyde to an alcohol can be achieved with a mild reducing agent like sodium borohydride, which would typically not reduce the carboxylic acid. Conversely, more powerful reducing agents like lithium aluminum hydride would likely reduce both carbonyl groups. Directed metalation strategies can also be employed to achieve selective functionalization at specific positions on the aromatic ring. nih.govliberty.edu
Regioselectivity: In reactions involving the aromatic ring, the existing substituents will direct incoming reagents. For electrophilic aromatic substitution (a less likely reaction pathway due to the deactivating nature of the substituents), the directing effects of the existing groups would need to be considered. For SNAr, the substitution will occur at the carbon bearing the fluorine atom, as it is activated by the ortho-formyl and para-carboxyl groups. In sequential cross-coupling reactions, the distinct reactivity of different C-H or C-halogen bonds can be exploited to install different groups in a controlled manner. nih.gov
The interplay of electronic and steric effects governs the selectivity in these complex systems, allowing for the strategic synthesis of highly functionalized benzene derivatives from a single, versatile starting material. researchgate.net
Cascade and Multicomponent Reactions Incorporating this compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published studies detailing the specific use of this compound as a substrate in cascade or multicomponent reactions (MCRs). While the compound is commercially available, its application in this area of synthetic chemistry does not appear to be documented in peer-reviewed journals or patents.
However, the molecular architecture of this compound makes it a theoretically ideal candidate for such transformations. Possessing both an aldehyde (formyl group) and a carboxylic acid group on the same aromatic ring, it is a quintessential bifunctional reactant. This structure allows for its potential participation in intramolecular MCRs, where it could provide two of the necessary reactive components, leading to the rapid assembly of complex heterocyclic scaffolds.
Theoretical Participation in Ugi and Passerini Reactions:
Multicomponent reactions are powerful tools in organic synthesis that combine three or more reactants in a single step to form a product that incorporates portions of all starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs where this compound could serve as a key building block.
Ugi Four-Component Reaction (U-4CR): The classical Ugi reaction involves an aldehyde, a carboxylic acid, an amine, and an isocyanide. In a hypothetical Ugi reaction, this compound could react with an amine and an isocyanide in an intramolecular fashion. The internal aldehyde and carboxylic acid groups would react with the externally added components, likely leading to the formation of a fused heterocyclic system, such as a benzodiazepine (B76468) or a related structure, through a cascade of reactions culminating in a final cyclization step.
Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. If this compound were subjected to Passerini conditions with an isocyanide, it would be expected to undergo an intramolecular reaction. This would result in the formation of a cyclic product, specifically a fused lactone-amide structure.
The potential for this molecule to act as a scaffold for generating diverse chemical libraries is significant. The fluorine and methyl substituents on the benzene ring could offer valuable modulation of the resulting products' physicochemical and pharmacological properties.
Research Findings:
As noted, specific experimental data on the participation of this compound in MCRs is not available in the current body of scientific literature. Therefore, detailed research findings, including reaction conditions, yields, and product characterization for specific cascade or multicomponent reactions involving this compound, cannot be presented. The table below outlines the hypothetical reactants and expected product classes based on established MCR mechanisms.
Table 1: Hypothetical Multicomponent Reactions of this compound
| Reaction Type | External Reactant(s) | Bifunctional Reactant | Proposed Product Class |
| Intramolecular Ugi Reaction | Amine, Isocyanide | This compound | Fused Benzodiazepine Derivatives |
| Intramolecular Passerini Reaction | Isocyanide | This compound | Fused Lactone-Amide Heterocycles |
This table is illustrative of the theoretical potential of this compound in MCRs. No experimental data has been published to confirm these specific transformations.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural elucidation.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the fluorine, formyl, and carboxyl groups.
The aromatic region will likely show two doublets, corresponding to the protons at positions 5 and 6 of the benzene ring. The proton at position 6, being ortho to the electron-withdrawing carboxyl group, would appear at a downfield chemical shift. The proton at position 5 would be influenced by both the formyl and fluoro substituents. The methyl group protons would appear as a singlet in the upfield region. The aldehydic proton is expected to be a singlet at a significantly downfield shift, typically in the range of 9.5-10.5 ppm. The carboxylic acid proton will also be a singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 7.8 - 8.0 | d | ~8-9 |
| H-6 | 8.1 - 8.3 | d | ~8-9 |
| -CHO | 9.9 - 10.2 | s | - |
| -CH₃ | 2.3 - 2.6 | s | - |
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid groups will be the most downfield signals. The aromatic carbons will appear in the region of 110-170 ppm, with their chemical shifts influenced by the attached functional groups. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 170 |
| C=O (Aldehyde) | 190 - 195 |
| C-1 | 125 - 130 |
| C-2 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-3 (C-CH₃) | 135 - 140 |
| C-4 (C-CHO) | 140 - 145 |
| C-5 | 128 - 133 |
| C-6 | 130 - 135 |
¹⁹F NMR is a highly sensitive technique for characterizing the environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic nature of the surrounding substituents on the aromatic ring. The fluorine signal will likely be a singlet or a multiplet due to coupling with neighboring protons.
Two-dimensional NMR techniques are crucial for establishing the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): Would confirm the coupling between the aromatic protons H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, for instance, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Is essential for determining the connectivity across multiple bonds. For example, correlations would be expected between the aldehydic proton and C-4 and C-5, and between the methyl protons and C-2, C-3, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound will be characterized by the vibrational modes of the carboxylic acid, aldehyde, and substituted benzene ring.
Predicted Key Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C=O (Aldehyde) | Stretching | 1690-1715 |
| C-H (Aldehyde) | Stretching | 2700-2900 (two bands) |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-F | Stretching | 1100-1300 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
HRMS is used to determine the exact mass of the molecule with high precision, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable information about the molecular structure. For this compound (C₉H₇FO₃), the calculated exact mass is approximately 182.0379 g/mol .
Common fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂ from the molecular ion. The initial loss of the hydroxyl radical from the carboxylic acid group is also a probable fragmentation step.
X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. Although a crystal structure for this compound has not been reported, analyses of its derivatives offer critical insights into its likely structural characteristics.
Conformational Analysis and Molecular Geometry:
Studies on ortho-substituted fluorobenzoic acids reveal a preference for specific conformations due to intramolecular interactions between the carboxylic acid group and the ortho halogen substituent. For instance, in 2-fluorobenzoic acid, two low-energy planar cis conformers are observed, where the carboxylic proton is oriented toward the carbonyl oxygen. The presence of additional substituents, as in this compound, would further influence the planarity and rotational barriers of the carboxyl and formyl groups.
In the crystal structure of a closely related derivative, 2-Fluoro-4-(methoxycarbonyl)benzoic acid , the benzene ring and the methoxycarbonyl group are nearly coplanar. However, the carboxylic acid group is twisted out of the plane of the benzene ring by a dihedral angle of 20.2(4)°. This deviation from planarity is a common feature in substituted benzoic acids, arising from steric hindrance and electronic effects.
Intermolecular Interactions and Crystal Packing:
The solid-state architecture of benzoic acid derivatives is heavily influenced by a network of intermolecular interactions. The most prominent of these is the formation of hydrogen-bonded dimers via the carboxylic acid groups, a motif frequently observed in crystalline carboxylic acids.
In the crystal of 2-Fluoro-4-(methoxycarbonyl)benzoic acid , molecules form classic carboxylate inversion dimers through pairs of O—H⋯O hydrogen bonds. The crystal packing is further stabilized by C—H⋯F and C—H⋯O interactions. Similarly, the structure of 4-Fluoro-2-(phenylamino)benzoic acid shows molecules linked by pairwise O—H⋯O hydrogen bonds to form acid-acid dimers, which are then connected by weak C—H⋯F interactions. The C—H⋯F interaction, though weak, is recognized as a significant structure-determining force in the crystal packing of fluorinated organic compounds. These observations suggest that this compound would likely exhibit similar hydrogen-bonding patterns, forming dimers that are further assembled into a stable three-dimensional lattice through weaker C—H⋯O and C—H⋯F interactions.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Key Dihedral Angle |
|---|---|---|---|---|
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Triclinic | P-1 | O—H⋯O (dimers), C—H⋯F, C—H⋯O | 20.2(4)° (carboxyl vs. benzene ring) |
| 4-Fluoro-2-(phenylamino)benzoic acid | - | - | O—H⋯O (dimers), N—H⋯O (intramolecular), C—H⋯F | 52.65(5)° and 55.63(5)° (between aromatic rings) |
Advanced Chromatographic-Mass Spectrometric Techniques for Purity and Reaction Monitoring
Advanced chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for assessing the purity of this compound and for monitoring its synthesis.
Purity Assessment:
LC-MS is particularly well-suited for the analysis of fluorobenzoic acids. A typical method would involve reverse-phase liquid chromatography to separate the target compound from impurities, followed by detection using a mass spectrometer. Electrospray ionization (ESI) in negative mode is highly effective for this class of compounds, as the carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion, which can be accurately measured. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) can be used to fragment the ion, providing structural confirmation and enabling highly selective quantification. For more volatile derivatives or after appropriate derivatization, GC-MS can also be employed for purity analysis.
Reaction Monitoring:
Chromatographic methods are crucial for monitoring the progress of chemical reactions, such as the synthesis of this compound. Thin-Layer Chromatography (TLC) offers a rapid, qualitative method for tracking the consumption of starting materials and the formation of the product. For more precise, quantitative monitoring, LC-MS is the preferred technique. Small aliquots can be taken from the reaction mixture over time and analyzed to determine the conversion percentage. This allows for the optimization of reaction conditions like temperature, time, and catalyst loading to maximize yield and minimize the formation of byproducts. The high sensitivity of modern LC-MS/MS systems allows for the detection of even trace-level intermediates and impurities, providing a comprehensive profile of the reaction.
| Technique | Application | Typical Configuration | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Purity determination, reaction monitoring, quantification | Reverse-phase C18 column with ESI or APCI source | High sensitivity and selectivity; applicable to a wide range of fluorobenzoic acids. |
| GC-MS | Purity assessment (often after derivatization) | Capillary column with electron ionization (EI) source | Excellent separation for volatile compounds; provides library-matchable mass spectra. |
| TLC | Rapid reaction monitoring | Silica gel plates with UV visualization | Fast, simple, and cost-effective for qualitative analysis. |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Formyl 3 Methylbenzoic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular structure, energy, and behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Conformational Landscapes
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 2-Fluoro-4-formyl-3-methylbenzoic acid, DFT studies would begin by optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. This involves determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Such studies would also explore the conformational landscape, which is defined by the rotation around single bonds, particularly involving the carboxylic acid and formyl groups. By calculating the energy of different rotational isomers (conformers), researchers can identify the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's chemical and physical properties. For similar fluorinated benzoic acids, studies have identified multiple stable conformers, often stabilized by intramolecular hydrogen bonds. mdpi.comresearchgate.net
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. scirp.orgmdpi.com By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. mdpi.com Comparing this with an experimental spectrum helps to assign specific absorption bands to particular functional groups and vibrational modes within the molecule. scirp.orgmdpi.com
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT methods can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental results, can confirm the proposed molecular structure and provide insights into the electronic environment of the different nuclei.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These orbitals are key to understanding a molecule's chemical reactivity. libretexts.org
HOMO: Represents the ability to donate an electron (nucleophilicity).
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. malayajournal.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO in this compound would identify the most likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.
Blue: Regions of positive potential (electron-poor), indicating sites prone to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making them susceptible to electrophilic attack. Positive potential might be expected around the acidic hydrogen of the carboxyl group.
Reaction Mechanism Elucidation through Computational Methods
Computational methods, particularly DFT, are invaluable for studying the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify transition states, which are the high-energy structures that connect reactants to products. Calculating the energy of reactants, transition states, and products allows for the determination of activation energies and reaction energies. This information helps to understand the feasibility and kinetics of a reaction, providing insights that can be difficult to obtain through experiments alone. For a molecule like this, computational studies could elucidate mechanisms of, for example, its synthesis or its participation in further chemical transformations.
Non-Covalent Interactions and Intermolecular Hydrogen Bonding in Solid-State and Solution
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and properties of molecules in the solid state and in solution.
Hydrogen Bonding: this compound has functional groups capable of acting as hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carbonyl oxygens and the fluorine atom). Computational studies can predict the geometry and strength of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. mdpi.com In the solid state, carboxylic acids often form hydrogen-bonded dimers. researchgate.netnih.gov Computational analysis could confirm the likelihood of such dimerization for the title compound.
Other Non-Covalent Interactions: Other interactions, such as π-π stacking between aromatic rings, can also be modeled. Understanding these forces is key to predicting crystal packing and the behavior of the molecule in different solvent environments.
Substituent Effects on Aromatic Reactivity and Acidity of Fluorinated Benzoic Acids
Effects on Acidity
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent molecule. pressbooks.pub
Inductive Effect: This effect involves the polarization of σ bonds due to differences in electronegativity. libretexts.org
The fluoro and formyl groups are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylic group, dispersing the negative charge of the resulting carboxylate anion and thereby stabilizing it. This stabilization leads to a significant increase in acidity. libretexts.org The proximity of the fluorine atom to the carboxyl group in the ortho position enhances this effect.
The methyl group, in contrast, is electron-donating through an inductive effect (+I), pushing electron density towards the ring and destabilizing the carboxylate anion, which tends to decrease acidity. hcpgcollege.edu.in
Resonance Effect: This effect involves the delocalization of π electrons between the substituent and the aromatic ring.
The fluoro group, despite its high electronegativity, can donate a lone pair of electrons to the aromatic π system, a positive resonance effect (+R). This effect increases electron density on the ring, which can counteract the inductive effect. nih.gov However, for halogens, the inductive effect is generally considered dominant in determining acidity. nih.gov
The formyl group exhibits a strong electron-withdrawing resonance effect (-R), pulling electron density out of the ring and further stabilizing the carboxylate anion, thus increasing acidity.
The Ortho Effect: It is a well-documented phenomenon that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. hcpgcollege.edu.inlibretexts.org This is often attributed to a combination of steric and electronic factors. libretexts.org The presence of an ortho substituent, such as the fluorine atom, can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. quora.com This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity. hcpgcollege.edu.in
The cumulative impact of these effects—strong electron withdrawal from the fluoro and formyl groups and the ortho effect—is expected to make this compound a significantly stronger acid than benzoic acid. The pKa values of various substituted benzoic acids clearly illustrate these trends.
| Compound | Substituent | Position | pKa | Effect on Acidity vs. Benzoic Acid |
|---|---|---|---|---|
| Benzoic acid | -H | - | 4.20 | Reference |
| 4-Methylbenzoic acid | -CH₃ | para | 4.37 | Weaker |
| 4-Fluorobenzoic acid | -F | para | 4.14 | Stronger |
| 3-Fluorobenzoic acid | -F | meta | 3.87 | Stronger |
| 2-Fluorobenzoic acid | -F | ortho | 3.27 | Much Stronger nih.gov |
| 4-Formylbenzoic acid | -CHO | para | 3.75 | Stronger libretexts.org |
| 4-Nitrobenzoic acid | -NO₂ | para | 3.44 | Much Stronger |
Effects on Aromatic Reactivity
The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electron density of the ring. Substituents that increase the electron density activate the ring, making it more reactive, while those that decrease electron density deactivate it. minia.edu.eg
Activating vs. Deactivating Groups:
Deactivating Groups: The carboxyl (-COOH), formyl (-CHO), and fluoro (-F) groups are all electron-withdrawing and therefore deactivate the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orgunizin.org Halogens are generally considered weak deactivators. unizin.org
Activating Groups: The methyl (-CH₃) group is electron-donating and thus activates the ring, making it more reactive than benzene. unizin.org
Directing Effects: Substituents also determine the position of subsequent substitutions.
The fluoro and methyl groups are ortho, para-directors.
The carboxyl and formyl groups are meta-directors. wou.edu
Academic Applications of 2 Fluoro 4 Formyl 3 Methylbenzoic Acid in Chemical Research
As a Versatile Building Block in Complex Organic Synthesis
The trifunctional nature of 2-Fluoro-4-formyl-3-methylbenzoic acid—possessing nucleophilic/electrophilic centers and sites for substitution—positions it as a versatile precursor for constructing complex molecular architectures. Aromatic compounds with carboxylic acid and formyl groups are standard starting materials in organic synthesis. The presence of the fluoro and methyl groups provides additional tools for chemists to fine-tune the electronic properties and steric environment of target molecules.
The ortho-positioning of the carboxylic acid and formyl groups on similar aromatic scaffolds is a well-established gateway to the synthesis of various heterocyclic systems. This compound can undergo intramolecular condensation or cyclization reactions, or serve as a substrate in multicomponent reactions to form fused ring systems. The aldehyde can react with a range of dinucleophiles, such as hydrazines, hydroxylamines, or amidines, with the resulting intermediate cyclizing via the carboxylic acid group to yield a diverse array of heterocycles. For instance, analogs like 2-fluoro-5-methylbenzoic acid are used to synthesize benzoxazepinones, a class of heterocyclic kinase inhibitors, through intramolecular substitution reactions.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocyclic Core | Reaction Type |
|---|---|---|
| Hydrazine (NH₂NH₂) | Phthalazinone | Condensation/Cyclization |
| Hydroxylamine (NH₂OH) | Phthalazinone analog | Condensation/Cyclization |
| Guanidine | Quinazolinone derivative | Condensation/Cyclization |
Natural products often feature complex, highly oxygenated, and stereochemically rich structures. Synthetic chemists frequently employ densely functionalized aromatic building blocks to construct key fragments of these molecules. This compound serves as an ideal starting point for creating analogs of natural products. Its functional groups can be chemically modified in a stepwise manner; for example, the aldehyde can be reduced to an alcohol or oxidized, while the carboxylic acid can be converted to an ester or amide, paving the way for cross-coupling reactions to build complexity. The strategic placement of the fluorine atom can also be used to create analogs with altered metabolic stability or binding affinities, a common strategy in medicinal chemistry.
The design of organic ligands is central to the development of new metal catalysts and functional coordination complexes. The carboxylic acid group in this compound is a classic coordinating group (ligand) for a wide range of metal ions. Furthermore, the aldehyde can be modified to create multidentate ligands. For example, it can be converted into an imine (Schiff base) or an amine, introducing additional nitrogen donor atoms that can coordinate to a metal center. The fluorine atom influences the electronic properties of the aromatic ring, which in turn modulates the electron-donating ability of the ligand and the reactivity of the resulting metal complex. This allows for the systematic tuning of a catalyst's performance.
Role in the Development of New Synthetic Methodologies and Reaction Discovery
Molecules with multiple, distinct functional groups are excellent substrates for testing the selectivity and scope of new chemical reactions. This compound can be used to probe chemoselectivity—for instance, in reactions that selectively target the aldehyde in the presence of the carboxylic acid, or vice versa. It could also serve as a model substrate for developing novel C-H activation or cross-coupling reactions, targeting the C-H bonds on the aromatic ring that are activated by the existing substituents.
Probes for Mechanistic Studies in Chemical Biology
In chemical biology, small molecules are often designed as probes to study biological processes, such as enzyme-substrate interactions. While this compound itself may not have a defined biological role, it can be incorporated into larger molecules designed for such purposes. The fluorine atom is particularly useful as it can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating this fluorinated fragment into a molecule that binds to a protein, researchers can use ¹⁹F NMR to monitor binding events and probe the chemical environment of the active site without making therapeutic claims.
Applications in Advanced Material Science Research
Aromatic carboxylic acids are important monomers for the synthesis of high-performance polymers like polyesters and polyamides. This compound could be chemically modified for polymerization. For example, reduction of the aldehyde to a hydroxymethyl group would create a hydroxy acid, a precursor for polyesters. Alternatively, conversion of the aldehyde to an amine would yield an amino acid suitable for polyamide synthesis. The incorporation of fluorine into polymer backbones is a known strategy to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Research on related molecules, such as 2-fluoro-4-hydroxybenzoic acid, has demonstrated their use in creating polymers for immunoadjuvants and mesogens for liquid crystals, highlighting the potential of such fluorinated monomers in materials science.
Development of Reference Standards for Analytical Chemistry Research
In analytical chemistry, the use of highly characterized reference standards is fundamental for achieving accurate and reproducible results. These standards are crucial for method validation, calibration, and the quantification of analytes. The development of a new chemical entity into a reference standard involves a meticulous process of synthesis, purification, and rigorous characterization to establish its identity and purity.
While specific research detailing the development of this compound as a formal reference standard for analytical chemistry applications is not extensively documented in publicly available literature, the principles for establishing such a standard would follow a well-defined pathway. This process is guided by international standards, such as those from the International Council for Harmonisation (ICH), to ensure the quality and reliability of the analytical procedure. fda.gov
The establishment of a reference standard typically begins with the chemical synthesis of the compound. For fluorinated benzoic acid derivatives, various synthetic routes are available, often involving fluorinated precursors and standard organic reactions to introduce the desired functional groups. google.com Following synthesis, the compound undergoes extensive purification, which might involve techniques like recrystallization or chromatography to remove impurities. google.com
Once a highly pure sample is obtained, its identity and purity must be unequivocally confirmed. This involves a battery of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to elucidate the molecular structure. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of the compound and for identifying and quantifying any potential impurities. ekb.eg
The development and validation of an analytical method, such as an RP-HPLC method, would be a critical step. pensoft.net This involves selecting appropriate chromatographic conditions, including the column, mobile phase, flow rate, and detection wavelength, to achieve optimal separation of the main compound from any impurities. ekb.eg The method would then be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. pensoft.net
For a compound like this compound to serve as a reference standard, its stability under defined storage conditions would also need to be established through stability studies. The data generated from these characterization and validation studies would be compiled into a comprehensive certificate of analysis.
Below is a hypothetical representation of the kind of data that would be generated during the process of establishing this compound as a reference standard.
Table 1: Physicochemical and Spectroscopic Data for this compound Reference Standard
| Parameter | Value |
| Molecular Formula | C9H7FO3 |
| Molecular Weight | 182.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| ¹⁹F NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M-H]⁻ consistent with theoretical mass |
| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic peaks for C=O (acid), C=O (aldehyde), C-F, and aromatic C-H |
Table 2: Hypothetical HPLC Purity Method Parameters and Validation Summary
| Parameter | Specification | Result |
| Column | C18, 4.6 x 150 mm, 5 µm | N/A |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | N/A |
| Flow Rate | 1.0 mL/min | N/A |
| Detection Wavelength | 254 nm | N/A |
| Purity (by HPLC) | ≥ 99.5% | To be determined |
| Linearity (r²) | ≥ 0.999 | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0% | To be determined |
| Precision (% RSD) | ≤ 2.0% | To be determined |
The data presented in these tables are illustrative and represent the type of information required to qualify a compound as a reference standard for analytical chemistry research. The actual values would need to be determined through rigorous experimental work. The availability of such a well-characterized standard would be invaluable for researchers working with this compound, enabling them to develop and validate analytical methods for its quantification in various matrices.
Future Research Directions and Unexplored Avenues for 2 Fluoro 4 Formyl 3 Methylbenzoic Acid
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of 2-Fluoro-4-formyl-3-methylbenzoic acid will likely move away from traditional multi-step procedures that often involve harsh reagents and generate significant waste. Research in this area could focus on several key green chemistry principles.
One promising avenue is the application of C-H bond functionalization . acs.orgnih.gov This strategy allows for the direct introduction of functional groups onto an aromatic ring, bypassing the need for pre-functionalized starting materials. Future research could explore the late-stage, regioselective introduction of the formyl or carboxyl groups onto a simpler 2-fluoro-3-methylbenzene scaffold, thus creating a more atom-economical and step-efficient synthesis. acs.orgnih.govresearchgate.net Catalytic systems, particularly those based on palladium, rhodium, or iridium, could be investigated to achieve high selectivity for the desired positions on the aromatic ring. acs.orgrsc.orgresearchgate.net
Another critical area is the development of biocatalytic methods . Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. rsc.orgnih.govuva.nl Future studies could focus on identifying or engineering enzymes, such as carboxylic acid reductases (CARs) or aldehyde dehydrogenases (ALDHs), for the selective oxidation or reduction of related precursors. nih.govnih.govasm.org For instance, a biocatalyst could be developed for the specific oxidation of the methyl group of a precursor to an aldehyde, followed by another enzyme-catalyzed oxidation to the carboxylic acid, all performed in a one-pot system. nih.govuva.nl This approach aligns with the growing demand for "natural" and sustainably produced fine chemicals. asm.org
| Potential Green Synthesis Strategy | Key Advantages | Research Focus |
| C-H Functionalization | Reduced steps, high atom economy, less waste. | Development of regioselective catalysts for direct formylation and carboxylation. acs.orgnih.govrsc.org |
| Biocatalysis | High selectivity, mild aqueous conditions, use of renewable resources. | Engineering enzymes (e.g., oxidases, dehydrogenases) for selective transformations. rsc.orgnih.govuva.nl |
| Alternative Solvents/Energy | Reduced environmental impact, improved safety. | Use of supercritical fluids, ionic liquids, or mechanochemistry to replace hazardous organic solvents. |
Investigation of Novel Catalytic Transformations Involving its Functional Groups
The three functional groups of this compound provide multiple handles for novel catalytic transformations, enabling the synthesis of diverse and complex molecular architectures.
The formyl group is a particularly versatile starting point. One unexplored avenue is its use in decarbonylative coupling reactions . nih.govacs.orgnih.govjyamaguchi-lab.comacs.org Transition-metal catalysts, particularly those based on nickel or palladium, could be employed to extrude the carbonyl group (as CO) and forge a new carbon-carbon or carbon-heteroatom bond at that position. nih.govjyamaguchi-lab.comacs.org This would allow the aromatic scaffold to be coupled with a wide range of partners, such as boronic acids, azoles, or phosphine (B1218219) oxides, opening a direct path to novel biaryl and other complex derivatives. nih.govnih.gov
The fluorine atom and the carboxylic acid group also offer opportunities for late-stage functionalization . researchgate.netacs.orgnih.govresearchgate.netrsc.org While nucleophilic aromatic substitution (SNAr) of the fluorine is challenging on such an electron-rich ring, specialized catalytic conditions could be developed to enable its replacement with various nucleophiles. acs.orgnih.gov The carboxylic acid group can act as a directing group to facilitate C-H activation at its ortho positions, although in this specific molecule, those positions are already substituted. rsc.org However, research into meta-C-H functionalization, guided by a transient directing group attached to the carboxylic acid, could enable further derivatization of the aromatic ring. nih.govresearchgate.net
Advanced In-Depth Mechanistic Studies of its Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The electronic interplay between the electron-withdrawing fluoro, formyl, and carboxyl groups and the electron-donating methyl group creates a complex electronic environment that warrants detailed investigation.
Computational chemistry, using methods like Density Functional Theory (DFT), can provide significant insights. Mechanistic studies could model the transition states of potential reactions, such as the decarbonylative coupling of the formyl group or the C-H activation processes. nih.gov Such studies can help rationalize regioselectivity, predict reaction barriers, and guide the design of more efficient catalysts. For instance, computational analysis could elucidate the precise role of the fluorine substituent in modulating the reactivity of the adjacent formyl group or the distal carboxylic acid.
Experimental mechanistic studies, including kinetic analysis, isotope labeling experiments, and the isolation and characterization of reaction intermediates, would be essential to validate theoretical predictions. Understanding these fundamental aspects will enable chemists to fine-tune reaction conditions for higher yields and selectivities.
Exploration of its Utility in Flow Chemistry and Microreactor Technologies
The synthesis and derivatization of this compound could be significantly enhanced by transitioning from traditional batch processing to continuous flow chemistry and microreactor technologies. scientistlive.comnih.govwiley-vch.depharmtech.comchimia.ch These technologies offer superior control over reaction parameters, improved safety, and enhanced scalability. scientistlive.comnih.govchimia.ch
Fluorination reactions , which are often hazardous in batch due to aggressive reagents and high exothermicity, can be performed much more safely in continuous flow systems. cam.ac.ukthieme-connect.comscilit.comnih.gov The small reactor volume minimizes the quantity of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for rapid and efficient heat dissipation. nih.govchimia.ch Future research could develop a continuous flow process for the synthesis of the core scaffold, potentially involving a hazardous fluorination step that would be impractical on a large scale in batch. cam.ac.uknih.gov
Furthermore, multi-step syntheses involving this compound could be "telescoped" into a single, continuous process without the need for isolating intermediates. nih.govnih.govbeilstein-journals.org For example, a flow setup could be designed where an initial reaction modifies the formyl group, and the output stream is directly fed into a second reactor for a subsequent transformation on the carboxylic acid group. nih.govrsc.orgacs.orgresearchgate.net This approach reduces waste, minimizes manual handling, and can significantly shorten production times. scientistlive.comnih.gov
| Technology | Advantages for this compound | Future Research Area |
| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., fluorination), precise temperature control, improved scalability. nih.govcam.ac.uknih.gov | Development of a fully continuous, multi-step synthesis and derivatization sequence. |
| Microreactors | Rapid mixing, superior heat transfer, small reaction volumes, process intensification. scientistlive.compharmtech.comchimia.ch | Use in high-throughput screening of reaction conditions or for handling unstable intermediates. scientistlive.com |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Furthermore, ML models can be used for reaction condition optimization . beilstein-journals.orgduke.eduacs.orgnih.govresearchgate.net Instead of laborious one-variable-at-a-time optimization, machine learning algorithms, particularly Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (e.g., catalyst, solvent, temperature, concentration) to quickly identify the optimal conditions for a given transformation. nih.gov An active learning approach could be coupled with automated robotic platforms, where the algorithm suggests experiments, a robot performs them, and the results are fed back to the model to inform the next round of suggestions, dramatically accelerating the optimization process. duke.edu
Q & A
Basic: What synthetic routes are commonly used to prepare 2-fluoro-4-formyl-3-methylbenzoic acid, and how do halogenation and formylation steps influence reaction efficiency?
A typical synthesis involves halogenation of a benzoic acid precursor, followed by formylation and methylation. For example, fluorination can be achieved via HOBr-mediated cleavage of methoxy groups (as shown in the synthesis of 2-fluoro-4-hydroxybenzoic acid ). Formylation may utilize Vilsmeier-Haack or Duff reactions, while methylation can employ alkylating agents like methyl iodide. Reaction efficiency depends on protecting sensitive groups (e.g., carboxylic acid) during halogenation to avoid side reactions .
Basic: How can researchers characterize the purity and structure of this compound?
Key analytical techniques include:
- HPLC : For purity assessment, as demonstrated in the purification of fluorinated hydroxybenzoic acids using a C18 column with acetic acid/methanol/water eluents .
- NMR Spectroscopy : To confirm substituent positions (e.g., δ ~3.86 ppm for methoxy groups in related compounds) .
- Mass Spectrometry (MS) : For molecular weight validation.
- Melting Point Analysis : To verify crystallinity and compare with literature values (e.g., mp ranges for fluorinated benzoic acids) .
Advanced: How can conflicting data about the reactivity of the formyl group in this compound be resolved experimentally?
Contradictions in formyl reactivity (e.g., susceptibility to oxidation or nucleophilic attack) can be addressed by:
- Comparative Kinetic Studies : Under varying pH, temperature, and solvent conditions.
- Spectroscopic Monitoring : Using in situ FTIR or NMR to track reaction intermediates.
- Computational Modeling : Density Functional Theory (DFT) to predict electron density at the formyl carbon .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
- Protecting Groups : Temporarily block the carboxylic acid during halogenation (e.g., esterification).
- Catalytic Systems : Use Lewis acids (e.g., BBr₃) for selective demethylation, as shown in fluorinated methoxybenzoic acid synthesis (yield ~57%) .
- Stepwise Purification : Intermediate HPLC or column chromatography to remove byproducts .
Basic: How do the functional groups in this compound influence its reactivity?
- Fluoro Group : Directs electrophilic substitution para to itself and participates in nucleophilic aromatic substitution due to electron-withdrawing effects .
- Formyl Group : Undergo condensation reactions (e.g., Schiff base formation) and oxidation to carboxylic acid.
- Methyl Group : Provides steric hindrance, reducing reactivity at the 3-position .
Advanced: How does fluorination position affect enzyme binding affinity, and what methods assess this?
Fluorination at the 2-position enhances electron withdrawal, potentially increasing binding to enzymes like dopamine modulators. Methodological approaches include:
- Kinetic Assays : Measure inhibition constants (Kᵢ) against target enzymes.
- Molecular Docking : Simulate interactions using software like AutoDock .
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying halogen positions .
Basic: What storage conditions are recommended to prevent degradation of this compound?
Store under inert atmosphere (N₂ or Ar) at 2–8°C. Monitor stability via periodic HPLC to detect hydrolysis or oxidation of the formyl group .
Advanced: How can analogs of this compound be designed to enhance antimicrobial activity?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to boost activity against E. coli.
- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests in bacterial cultures, as validated for structurally similar benzoic acid derivatives .
Basic: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT Calculations : Model transition states and charge distribution (e.g., Mulliken charges) at the formyl and fluoro positions.
- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic attack sites .
Advanced: How does steric hindrance from the 3-methyl group impact derivatization reactions?
The methyl group reduces accessibility to the 3-position, favoring reactions at the formyl or carboxylic acid groups. Steric effects can be quantified using X-ray crystallography or computational van der Waals surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
